5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione
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Overview
Description
5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione is a halogenated heterocyclic compound with the molecular formula C9H7ClO2S and a molecular weight of 214.67 g/mol . This compound is known for its unique structure, which includes a thiophene ring fused to a benzene ring, with a chlorine atom and a methyl group as substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione typically involves the chlorination of 3-methylbenzo[b]thiophene-1,1-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methylbenzo[b]thiophene-1,1-dioxide
- 3-Chlorobenzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-1,1-dioxide
Uniqueness
5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both chlorine and methyl groups on the thiophene ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c1-6-5-13(11,12)9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZFDGWHPWNEKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=C1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353104 |
Source
|
Record name | 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-66-8 |
Source
|
Record name | 5-Chloro-3-methyl-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17514-66-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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